molecular formula C10H15N3 B11817092 5-(Piperidin-2-yl)pyridin-2-amine

5-(Piperidin-2-yl)pyridin-2-amine

Cat. No.: B11817092
M. Wt: 177.25 g/mol
InChI Key: OHVVRGHVPGLLTQ-UHFFFAOYSA-N
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Description

5-(Piperidin-2-yl)pyridin-2-amine is a heterocyclic compound that features both a piperidine and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both nitrogen-containing rings makes it a versatile building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-2-yl)pyridin-2-amine typically involves the formation of the piperidine and pyridine rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts can yield the desired piperidine derivatives . Another method involves the photochemical cycloaddition of dienes to form bicyclic piperidinones, which can then be reduced to piperidines .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using metal catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the development of cost-effective and scalable methods for the synthesis of substituted piperidines is an ongoing area of research in modern organic chemistry .

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogenation using metal catalysts such as palladium on carbon.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, fully reduced piperidine derivatives, and various substituted piperidine and pyridine compounds .

Scientific Research Applications

5-(Piperidin-2-yl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Piperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific structure and functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered ring containing one nitrogen atom.

    Pyridine: A six-membered ring containing one nitrogen atom.

    Anabasine: A naturally occurring alkaloid with a similar structure.

Uniqueness

5-(Piperidin-2-yl)pyridin-2-amine is unique due to the presence of both piperidine and pyridine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

5-piperidin-2-ylpyridin-2-amine

InChI

InChI=1S/C10H15N3/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2,(H2,11,13)

InChI Key

OHVVRGHVPGLLTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CN=C(C=C2)N

Origin of Product

United States

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